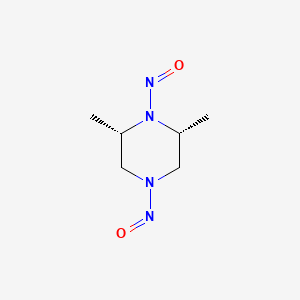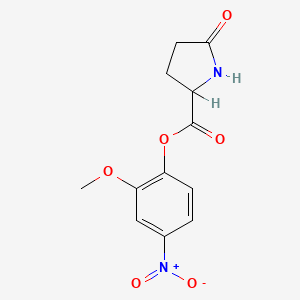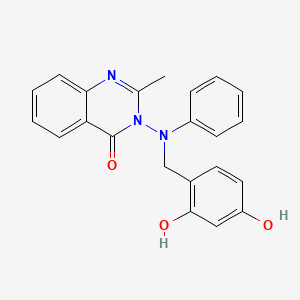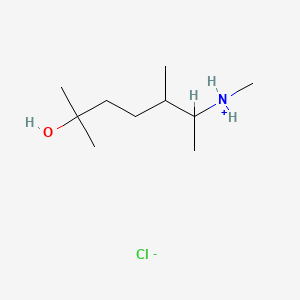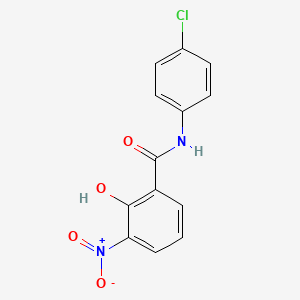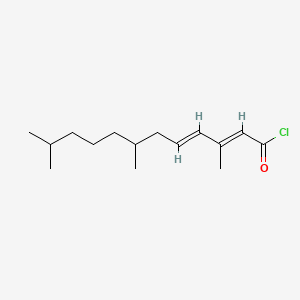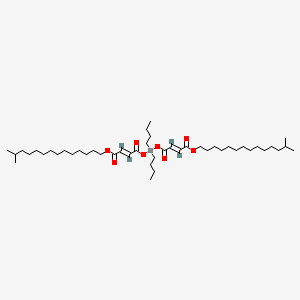
2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-diisopentadecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] is a heterocyclic organic compound with the molecular formula C₄₆H₈₄O₈Sn and a molecular weight of 883.864 g/mol . This compound is known for its unique structure, which includes a stannylene (tin-containing) core and multiple ester functional groups. It is primarily used in research and experimental applications due to its complex chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] involves the reaction of dibutyltin oxide with diisopentadecyl maleate under controlled conditions. The reaction typically occurs in an organic solvent such as toluene, with the temperature maintained at around 80-100°C. The reaction proceeds through the formation of an intermediate stannylene complex, which then reacts with the maleate ester to form the final product .
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring precise control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce alcohol derivatives of the original ester groups.
Scientific Research Applications
Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential interactions with biological molecules and systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of specialized materials and coatings.
Mechanism of Action
The mechanism of action of Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] involves its interaction with molecular targets through its ester and stannylene groups. These interactions can lead to the formation of complexes with other molecules, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and conditions used in the research .
Comparison with Similar Compounds
Similar Compounds
Dibutyltinbis(pentadecyl maleate): Similar structure but different ester groups.
Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate]: Similar core structure but different substituents.
Uniqueness
Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] is unique due to its specific combination of ester and stannylene groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where these properties are advantageous .
Properties
CAS No. |
68299-23-0 |
|---|---|
Molecular Formula |
C46H84O8Sn |
Molecular Weight |
883.9 g/mol |
IUPAC Name |
4-O-[dibutyl-[(E)-4-(13-methyltetradecoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(13-methyltetradecyl) (E)-but-2-enedioate |
InChI |
InChI=1S/2C19H34O4.2C4H9.Sn/c2*1-17(2)13-11-9-7-5-3-4-6-8-10-12-16-23-19(22)15-14-18(20)21;2*1-3-4-2;/h2*14-15,17H,3-13,16H2,1-2H3,(H,20,21);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*15-14+;;; |
InChI Key |
SPHSBZNESOFQRE-IVZMTRENSA-L |
Isomeric SMILES |
CCCC[Sn](OC(=O)/C=C/C(=O)OCCCCCCCCCCCCC(C)C)(OC(=O)/C=C/C(=O)OCCCCCCCCCCCCC(C)C)CCCC |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






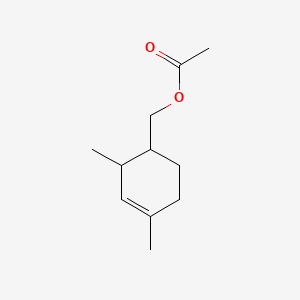

![N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide](/img/structure/B13770463.png)
